5-Ethyl-1-benzofuran-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-benzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. Copper-mediated and palladium-catalyzed coupling reactions are frequently used in the synthesis of benzofuran rings . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This process can modify the compound’s electronic properties, affecting its biological activity.
Substitution: Common in benzofuran chemistry, substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogenated or alkylated groups .
Scientific Research Applications
5-Ethyl-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Benzofuran: The parent compound without the ethyl and hydroxyl substituents.
Benzopyran: Contains an additional oxygen atom in the ring structure.
Uniqueness: 5-Ethyl-1-benzofuran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl group and hydroxyl group can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-ethyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h3-6,11H,2H2,1H3 |
InChI Key |
UKHQIRVVDZLGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C=CO2)O |
Origin of Product |
United States |
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